3-(3,4-Dichlorophenyl)propan-1-ol is a chemical compound characterized by its molecular formula C9H10Cl2O and a molecular weight of 205.08 g/mol. This compound features a propanol structure with a dichlorophenyl group, making it a member of the alcohol family. It is typically a colorless to light yellow liquid with a melting point of 34-38°C and a boiling point of 234-236°C. The compound is slightly soluble in water but highly soluble in organic solvents like ether and acetone .
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
This compound exhibits various biological activities, including:
The synthesis of 3-(3,4-Dichlorophenyl)propan-1-ol can be achieved through several methods:
3-(3,4-Dichlorophenyl)propan-1-ol has applications in various fields:
Research indicates that 3-(3,4-Dichlorophenyl)propan-1-ol interacts with specific molecular targets, influencing biological pathways. The presence of hydroxyl and amino groups allows for hydrogen bonding with enzymes and receptors, enhancing its biological activity. Its dichlorophenyl structure may improve binding affinity, making it a candidate for further pharmacological studies .
Several compounds share structural similarities with 3-(3,4-Dichlorophenyl)propan-1-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 3-(4-Chlorophenyl)propan-1-ol | C9H11ClO | 0.94 |
| 2-(2,5-Dichlorophenyl)ethan-1-ol | C9H10Cl2O | 0.84 |
| 1-(4-Chlorophenyl)-2-methylpropan-2-ol | C10H13ClO | 0.86 |
| 3-(3,4-Dichlorophenoxy)propan-1-ol | C9H10Cl2O2 | 0.89 |
These compounds exhibit varying degrees of biological activity and chemical reactivity but differ primarily in their functional groups or additional substituents, which influence their unique properties and applications .